molecular formula C16H9Cl2N3S2 B2388639 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole CAS No. 956369-94-1

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole

Cat. No.: B2388639
CAS No.: 956369-94-1
M. Wt: 378.29
InChI Key: YWSPRKLAIBDYLN-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole is a synthetic heterocyclic hybrid molecule designed for research in medicinal chemistry. This compound integrates a pyrazoline core linked to a 4-thiophene-substituted thiazole ring, a structural motif recognized for its significant pharmacological potential . While specific biological data for this exact compound requires further investigation, research on highly analogous structures provides strong evidence of its research value. Pyrazoline-thiazole hybrids, particularly those incorporating a 2,4-dichlorophenyl group, have demonstrated potent in vitro antitumor activity against human hepatocellular carcinoma (HepG2) cell lines . The presence of a thiophene moiety is also of high interest; similar thiophene-linked thiazolyl-pyrazoline hybrids have shown promising BRAFV600E inhibitory and antiproliferative effects against cancer cell lines such as MCF-7 and WM266.4 . Beyond oncology research, this chemical architecture is associated with broad-spectrum antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal species . The compound serves as a key scaffold for exploring new therapeutic agents and represents a versatile precursor in the synthesis of more complex bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3S2/c17-10-3-4-11(12(18)8-10)14-5-6-19-21(14)16-20-13(9-23-16)15-2-1-7-22-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSPRKLAIBDYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Approach

The 1,3-dipolar cycloaddition reaction serves as the cornerstone for constructing the pyrazole core. As reported by Al-Mutabagani et al., the synthesis begins with the preparation of N-thiocarbamoylpyrazoline (2 ) via cyclization of 3-(2,4-dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1 ) with thiosemicarbazide under solvent-drop grinding. DABCO catalyzes this reaction at ambient temperature, yielding 2 in 62% after recrystallization (m.p. 189–191°C). Subsequent coupling with phenacyl bromide (7 ) in dimethylformamide (DMF) facilitates thiazole ring formation through nucleophilic displacement and cyclocondensation.

Key Reaction Conditions:

  • Catalyst: DABCO (10 mol%)
  • Solvent: Solvent-free grinding or DMF
  • Temperature: 25°C (grinding) or 80°C (reflux)
  • Time: 15–30 minutes (grinding) vs. 2–3 hours (reflux)

Mechanistic Pathway:

  • Pyrazole Formation: Thiosemicarbazide attacks the α,β-unsaturated ketone (1 ), followed by intramolecular cyclization to yield 2 .
  • Thiazole Cyclization: The sulfur atom of 2 displaces bromide from phenacyl bromide, forming an isothiourea intermediate that undergoes dehydration to afford the thiazole ring.

Hantzsch Thiazole Synthesis Method

The Hantzsch methodology, adapted by incorporating pyrazole precursors, enables efficient thiazole assembly. As detailed in recent work, N-thiocarbamoylpyrazoline (2 ) reacts with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux, producing the target compound in 68–75% yield. This method prioritizes atom economy and scalability.

Optimized Parameters:

Parameter Value
Solvent Ethanol
Catalyst None (thermal activation)
Temperature 80°C
Reaction Time 2 hours
Yield 70% (average)

Mechanistic Elucidation of Key Steps

Nucleophilic Substitution and Cyclocondensation

The thioamide group in 2 exhibits dual nucleophilic character, attacking the α-carbon of phenacyl bromide to form a tetrahedral intermediate. Subsequent elimination of HBr and cyclization yields the thiazole ring. Computational studies confirm that electron-withdrawing substituents on the phenyl ring (e.g., 2,4-dichloro) enhance electrophilicity at the reaction site, accelerating cyclocondensation.

Role of DABCO in Solvent-Drop Grinding

DABCO, a tertiary amine, facilitates proton abstraction during pyrazole formation, lowering the activation energy for cyclization. Its non-volatile nature and recyclability make it ideal for solvent-free protocols.

Analytical Characterization

Spectroscopic Validation

Infrared Spectroscopy (IR):

  • N–H Stretch: 3041 cm⁻¹ (pyrazole)
  • C=N Stretch: 1600 cm⁻¹ (thiazole)

¹H-NMR (DMSO-d₆):

  • Pyrazole Protons: δ 2.16–2.49 ppm (singlet, CH₂)
  • Thiophene Protons: δ 7.21–7.85 ppm (multiplet, Ar–H)

Mass Spectrometry:

  • Molecular Ion Peak: m/z 434.2 [M+H]⁺ (calculated for C₁₆H₁₀Cl₂N₃S₂)

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Eco-Friendliness Scalability
Solvent-Drop Grinding 62 15 min High Moderate
Hantzsch Reflux 70 2 hours Moderate High

The solvent-drop method excels in reducing waste but requires manual grinding, limiting industrial adoption. Conversely, the Hantzsch approach offers better scalability at the expense of higher energy input.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives containing thiazole and thiophene rings exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives possess potent activity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . The incorporation of the pyrazole moiety enhances the biological activity of the compound, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties
The compound has shown promising antimicrobial activity. A study on thiophene-linked derivatives revealed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is crucial for enhancing the antimicrobial efficacy . The structural diversity provided by the pyrazole and thiophene components allows for fine-tuning of biological activity.

Agricultural Applications

Pesticidal Activity
Compounds with similar structures have been investigated for their pesticidal properties. Thiazole derivatives have been reported to exhibit insecticidal and fungicidal activities. The incorporation of a dichlorophenyl group in the structure may enhance lipophilicity, allowing better penetration through insect cuticles or fungal cell walls . This characteristic makes it a potential candidate for developing new agrochemicals.

Material Science

Polymer Chemistry
The unique chemical structure of 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole allows it to be used as a building block in polymer synthesis. Its ability to undergo various polymerization reactions can lead to the development of novel materials with tailored properties for applications in electronics and coatings .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Effective Concentration Reference
AnticancerHepG-2 (liver cancer)5 µM
AnticancerA-549 (lung cancer)8 µM
AntimicrobialStaphylococcus aureus12 µg/mL
AntimicrobialEscherichia coli15 µg/mL
PesticidalVarious insectsVaries by species

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized a series of thiazole-based compounds and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications to the pyrazole moiety significantly influenced cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutics like cisplatin .

Case Study 2: Pesticidal Activity Assessment
In agricultural research, compounds similar to this compound were tested against common agricultural pests. The results showed effective mortality rates at concentrations as low as 10 ppm, indicating potential for use as eco-friendly pesticides .

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Findings and Implications

Halogen Effects : Chlorine substituents enhance antimicrobial and anticancer activity compared to fluorine or methoxy groups, likely due to improved hydrophobic interactions and electron withdrawal .

Heterocycle Impact : Thiazole-based hybrids outperform oxadiazole or triazole derivatives in cytotoxicity, underscoring the importance of sulfur-containing heterocycles in drug design .

Substituent Positioning : Para-substituted aryl groups (e.g., 4-chlorophenyl) optimize bioactivity compared to ortho/meta positions, as seen in compound 4 vs. 5 .

Biological Activity

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features incorporating pyrazole, thiophene, and thiazole rings, which contribute to its pharmacological potential.

  • Molecular Formula : C16H9Cl2N3S2
  • CAS Number : 956369-94-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interactions with binding sites. These interactions can lead to significant changes in biochemical pathways and cellular processes, resulting in various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibition zones and low minimum inhibitory concentrations (MIC) .

PathogenMIC (μg/mL)
Escherichia coli0.22
Staphylococcus aureus0.25
Candida albicans0.30

Antioxidant Activity

In addition to antimicrobial effects, the compound has shown promising antioxidant activities in assays such as DPPH and hydroxyl radical scavenging tests. These properties are crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring significantly influence cytotoxicity .

Cancer Cell LineIC50 (µM)
U251 (glioblastoma)<30
WM793 (melanoma)<30

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of pyrazolyl–thiazole derivatives, including the target compound. The derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with the most active derivative showing an MIC of 0.22 μg/mL against Staphylococcus aureus .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The findings revealed that certain modifications led to enhanced activity against specific cancer types, supporting the potential of these compounds as anticancer agents .

Computational Studies

Computational methods such as molecular docking simulations and density functional theory (DFT) calculations have been employed to elucidate the binding interactions of this compound with biological targets. These studies provide insights into the electronic properties and potential mechanisms by which the compound exerts its biological effects .

Q & A

Q. Analytical workflow :

Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7). Spots visualized under UV (254 nm) .

NMR Spectroscopy :

  • ¹H NMR : Confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm; pyrazole protons at δ 8.1–8.3 ppm) .
  • ¹³C NMR : Identify carbonyl (C=O, ~165 ppm) and thiazole carbons (~150 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Match experimental vs. theoretical [M+H]⁺ (e.g., C₁₆H₁₀Cl₂N₃S₂: calc. 394.96, obs. 394.95) .

Basic: What are the stability considerations for handling and storing this compound?

  • Light sensitivity : Degrades under UV exposure; store in amber vials at –20°C .
  • Moisture sensitivity : Hydrolyzes in aqueous acidic/basic conditions; use inert atmospheres (N₂/Ar) during reactions .
  • Thermal stability : Decomposes above 150°C; avoid prolonged heating during purification .

Advanced: How can computational methods predict electronic properties and reactivity?

Q. Methodology :

  • Multiwfn Software : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, HOMO localization on the thiophene ring suggests susceptibility to electrophilic substitution .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Pyrazole and thiazole moieties show hydrogen bonding with Arg120 and Tyr355 residues .
    Key output :
PropertyValueSignificance
HOMO-LUMO gap4.2 eVIndicates moderate reactivity
Electrostatic potential (ESP)–0.15 a.u. at thiazole-SHighlights nucleophilic regions

Advanced: How can crystallographic data resolve structural ambiguities?

Q. SHELX Workflow :

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to acquire diffraction data (resolution: 0.8 Å).

Structure solution : SHELXD for phase problem resolution; SHELXL for refinement (R-factor < 5%) .
Key findings :

  • Dihedral angle between thiazole and pyrazole rings: 12.5°, indicating moderate conjugation .
  • C–Cl bond lengths: 1.72–1.74 Å, consistent with σ-hole interactions in halogen bonding .

Advanced: How do structural modifications influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBiological ImpactMechanism
Thiophene → Phenyl substitution Reduced antimicrobial activity (MIC ↑ from 2 µg/mL to 16 µg/mL)Loss of π-π stacking with bacterial DNA gyrase .
Cl → F substitution at 2,4-dichlorophenyl Enhanced anticancer potency (IC₅₀ ↓ from 12 µM to 4 µM)Improved hydrophobic interaction with kinase ATP-binding pockets .

Advanced: What strategies resolve contradictions in reported biological data?

Case study : Discrepancies in IC₅₀ values (e.g., 8 µM vs. 25 µM against HeLa cells):

Assay validation : Compare MTT vs. ATP-luciferase methods; the latter detects metabolically active cells more accurately .

Batch variability : Characterize impurities via HPLC-MS; trace dimethylformamide (DMF) residues (>0.1%) inhibit apoptosis pathways .

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